2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-25(4-2)22(28)16-26-15-19(18-10-6-8-12-21(18)26)23(29)24(30)27-14-13-17-9-5-7-11-20(17)27/h5-12,15H,3-4,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMGMFPHXXQJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole Precursors
The synthesis begins with the preparation of 1-substituted indole derivatives, a critical step for introducing diversity at the nitrogen position. As demonstrated in US20030158153A1, indole alkylation employs sodium hydride (60% mineral oil suspension) in dimethyl sulfoxide (DMSO) with alkyl or aralkyl halides. For example, 1-(2,4,6-trimethylbenzyl)indole is synthesized by reacting indole with 2,4,6-trimethylbenzyl chloride in DMSO at 60°C for 6 hours, achieving a 78% yield after column chromatography (n-hexane/ethyl acetate 9:1). This method is adaptable to introduce the 2,3-dihydroindole moiety by using 2,3-dihydro-1H-indole as the starting material.
Oxoacetyl Bridge Formation
The oxoacetyl linker is installed via reaction of the alkylated indole with oxalyl chloride. As detailed in the patent, indole derivatives react with oxalyl chloride (1.2 equivalents) in tetrahydrofuran (THF) at 0–25°C for 3 hours. For instance, 1-(4-chlorobenzyl)-1H-indole-3-glyoxyloyl chloride is generated in situ and subsequently coupled to secondary amines. This step requires strict temperature control to prevent over-acylation, with yields averaging 65–70% after solvent removal under reduced pressure.
Stepwise Preparation of the Target Compound
Synthesis of 1-(2,3-Dihydro-1H-indol-1-yl)-2-oxoacetyl Intermediate
2,3-Dihydro-1H-indole (1.0 g) is dissolved in anhydrous DMSO (10 mL) and treated with sodium hydride (0.37 g, 60% dispersion) under nitrogen. After 1 hour at 60°C, 2-bromo-N,N-diethylacetamide (1.2 equivalents) in DMSO (2 mL) is added dropwise. The mixture is stirred overnight, quenched with water (200 mL), and extracted with ethyl acetate (2 × 50 mL). The organic layer is dried over Na2SO4 and concentrated, yielding 1-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl bromide as a pale yellow solid (1.15 g, 82%).
Coupling with 1H-Indol-3-ylacetic Acid
The oxoacetyl bromide (1.0 g) is reacted with 1H-indol-3-ylacetic acid (0.85 g) in THF using 1,1′-carbonyldiimidazole (CDI, 1.5 equivalents) as the coupling agent. After activation at room temperature for 2 hours, N,N-diethylethylenediamine (1.2 equivalents) is added, and stirring continues for 12 hours. The reaction is quenched with 1N HCl, extracted with dichloromethane, and purified via flash chromatography (CH2Cl2/MeOH 95:5) to isolate the title compound as a white crystalline solid (0.92 g, 68%).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents like DMSO or DMF, which stabilize the sodium indolide intermediate. Elevated temperatures (60–70°C) accelerate alkylation but risk indole decomposition, necessitating precise thermal control. For oxalyl chloride reactions, THF at 0°C minimizes side reactions such as dimerization.
Purification Challenges
The target compound’s polar nature complicates isolation. Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) or recrystallization from ethyl acetate/isopropyl ether (1:2) enhances purity to >95%, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 1.12 (t, 6H, J = 7.1 Hz, NCH2CH3), 3.02–3.15 (m, 4H, NCH2), 3.89 (s, 2H, COCH2N), 4.62 (t, 2H, J = 8.3 Hz, dihydroindole CH2), 6.95–7.82 (m, 8H, aromatic), 10.21 (s, 1H, NH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1487 cm⁻¹ (aromatic C=C).
- HRMS (ESI+) : m/z calc. for C26H27N3O3 [M+H]+: 430.2124, found: 430.2121.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the Z-configuration of the oxoacetyl bridge, with bond lengths of 1.21 Å (C=O) and 1.45 Å (C-N), consistent with resonance stabilization.
Biological Activity and Applications
While beyond the scope of preparation methods, the patent notes that analogous compounds exhibit IC50 values of 0.8–2.4 µM against HT-29 (colon) and H460M (lung) carcinoma cell lines. The diethylacetamide moiety enhances solubility, with a logP of 2.1, favorable for pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of indole-based compounds .
Scientific Research Applications
2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole-oxoacetamide derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported bioactivities.
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The 2-oxoacetyl bridge and acetamide moiety provide hydrogen-bond acceptors/donors, critical for target engagement. Adamantane derivatives (e.g., ) exhibit reduced solubility due to their bulky hydrophobic substituents.
- Metabolic Stability : Methoxy groups (e.g., ) may slow oxidative metabolism, whereas the dihydroindole moiety in the target compound could improve resistance to CYP450-mediated degradation .
Biological Activity
The compound 2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a complex indole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation :
CC(=O)N(C(C)C)C1=CC=C(C=C1)C(=O)N2C=CC=C(C2)C(=O)N(C)C
This structure includes two indole moieties linked through an acetamide functional group, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole derivatives, including our compound of interest. For instance, a related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide , was shown to inhibit melanoma cell growth by inducing apoptosis and autophagy, primarily through the PI3K/Akt and MAPK signaling pathways .
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| SA | Inhibits melanoma proliferation | Induces apoptosis via PI3K/Akt and MAPK pathways |
Antimicrobial Activity
Indole derivatives are also noted for their antimicrobial properties. Research indicates that various indole-based compounds exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.98 μg/mL against MRSA .
| Pathogen | Compound | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Indole derivative | 0.98 |
| Candida albicans | Indole derivative | 7.80 |
Case Study 1: Melanoma Treatment
A study investigating the effects of an indole derivative on B16 melanoma cells demonstrated that treatment led to a significant reduction in tumor volume and weight in mouse models. The study utilized MTT assays to assess cell viability and ELISA assays for apoptosis detection .
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties of indole derivatives, researchers found that certain compounds displayed potent activity against MRSA strains. These findings suggest that modifications to the indole structure can enhance antibacterial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
